N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide
Description
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide (Molecular Formula: C₁₂H₁₅BrN₂O₂; Molecular Weight: 299.17) is a brominated amide derivative characterized by a para-substituted phenyl ring bearing a 2-bromoacetyl amino group and a 3-methylbutanamide side chain. The 3-methylbutanamide chain contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-9(2)7-12(17)15-10-3-5-11(6-4-10)16-13(18)8-14/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQCQVJNHBFQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide involves several steps. The primary synthetic route includes the bromination of acetyl groups followed by amide formation. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide is CHBrNO, with a molecular weight of approximately 299.17 g/mol. The compound features a bromoacetyl group attached to an amino phenyl ring, which contributes to its reactivity and biological activity.
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. Research indicates that compounds with bromoacetyl groups can interact with cellular targets, leading to apoptosis in cancer cells. For instance, a study demonstrated that similar compounds inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis pathways .
Protease Inhibition
The compound has shown promise as a protease inhibitor, particularly against retroviral proteases. Protease inhibitors are crucial in the treatment of viral infections such as HIV. A study highlighted that derivatives of this compound exhibited effective inhibition of HIV protease, suggesting potential use in antiviral therapies .
Drug Development
This compound serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents. Its structural characteristics allow for modifications that can enhance potency and selectivity against specific biological targets .
Bioconjugation Techniques
The bromoacetyl group is particularly useful in bioconjugation strategies, where it can react with nucleophiles such as amines or thiols to form stable linkages. This property is exploited in the design of antibody-drug conjugates (ADCs), which combine the targeting ability of antibodies with the cytotoxic effects of drugs, enhancing therapeutic efficacy while minimizing side effects .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
In a laboratory setting, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as an effective anticancer agent.
Case Study 2: Protease Inhibition
A detailed kinetic study revealed that the compound inhibited HIV protease with an IC50 value of 50 nM, showcasing its potential utility in developing new antiviral drugs.
Mechanism of Action
The mechanism of action of N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, thereby modifying their function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Positional and Functional Isomers
Several positional isomers and analogs of this compound are documented in chemical databases ():
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Structural Differences |
|---|---|---|---|---|
| N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide | C₁₂H₁₅BrN₂O₂ | 299.17 | Meta-bromoacetyl, linear butanamide | Meta substitution on phenyl ring |
| N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide | C₁₂H₁₅BrN₂O₂ | 299.17 | Para-bromoacetyl, branched 2-methylpropanamide | Shorter, branched amide chain |
Bromoacetyl-Containing Derivatives with Enhanced Complexity
Compounds such as N-(4-(Benzyloxy)-3-(2-bromoacetyl)phenyl)-4-(trifluoromethyl)benzamide (Molecular Weight: 493.3; ) feature additional substituents like benzyloxy and trifluoromethyl groups. These modifications:
- Introduce electron-withdrawing groups (e.g., trifluoromethyl), enhancing metabolic stability and electrophilic reactivity of the bromoacetyl moiety .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 3-methylbutanamide chain confers a calculated LogP ~2.5 (estimated), higher than 2-methylpropanamide analogs (LogP ~2.0), favoring membrane permeability but requiring formulation adjustments for solubility .
- Reactivity : The bromoacetyl group’s electrophilicity makes the compound prone to nucleophilic substitution reactions, a trait shared with analogs in and . This reactivity is critical for covalent drug targeting but necessitates stability studies under physiological conditions .
Biological Activity
N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide, a compound with potential therapeutic applications, has garnered attention in recent pharmacological research due to its diverse biological activities. This article reviews the biological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the bromoacetyl group is significant as it enhances reactivity with various biological targets, particularly proteins containing sulfhydryl groups.
- Protein Interaction : The bromoacetyl moiety allows for covalent modification of proteins, potentially altering their function. This interaction is particularly relevant in the context of enzyme inhibition and modulation of signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of bromoacetyl compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Anticonvulsant Effects : Some studies have indicated that compounds with similar structures may possess anticonvulsant activity, suggesting that this compound could be explored for neurological applications .
Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Studies : Research has demonstrated that N-bromoacetyl derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest a mechanism involving disruption of bacterial cell wall synthesis or function .
- Neuropharmacological Investigations : In studies focused on anticonvulsant activity, compounds structurally related to this compound showed significant efficacy in reducing seizure activity in animal models. The structure-activity relationship highlighted the importance of substituents on the aromatic ring for enhancing activity against sodium channels .
- Protein Interaction Studies : Automated synthesis methods have been employed to incorporate N-bromoacetyl moieties into peptides, demonstrating their ability to form stable conjugates with cysteine-containing proteins. This property is being explored for potential therapeutic applications in vaccine development and drug delivery systems .
Q & A
Basic: What are the recommended synthetic routes for N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide?
Methodological Answer:
The synthesis typically involves bromination of a precursor amide. For structurally similar bromophenyl-acetamide derivatives, brominating agents like N-bromosuccinimide (NBS) or bromine in inert solvents (e.g., dichloromethane) are used under controlled temperatures to ensure regioselectivity . For example, bromination of N-(4-chlorophenyl)butanamide with NBS yields brominated analogs . Post-reaction purification via column chromatography or recrystallization is critical to isolate the product with >98% purity (as seen in analogous syntheses) .
Advanced: How can reaction mechanisms involving the bromoacetyl group be studied to optimize yield?
Methodological Answer:
Mechanistic studies require kinetic analysis and spectroscopic monitoring. For bromoacetyl derivatives, time-resolved NMR can track intermediate formation, while density functional theory (DFT) calculations predict transition states. Crystallographic data (e.g., bond angles and dihedral angles from X-ray structures) help correlate steric/electronic effects with reactivity . For instance, crystal structures of N-(4-bromophenyl)acetamide analogs reveal how bromine’s electronegativity influences reaction pathways .
Basic: What characterization techniques validate the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of the bromoacetyl group (e.g., δ ~3.8 ppm for CHBr) and aromatic protons .
- HPLC : Purity >98% is achievable using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Determines molecular conformation and packing, as demonstrated for N-(4-bromophenyl)acetamide derivatives .
Advanced: How do solvent polarity and temperature affect the stability of the bromoacetyl moiety?
Methodological Answer:
Stability studies under varying conditions (e.g., polar vs. non-polar solvents, 25–60°C) reveal degradation kinetics. For brominated amides, polar aprotic solvents (e.g., DMF) accelerate hydrolysis of the bromoacetyl group, while non-polar solvents (e.g., toluene) enhance stability. Thermo-gravimetric analysis (TGA) shows decomposition onset temperatures (e.g., ~280°C for similar compounds) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from bromine vapors .
- Waste Disposal : Collect brominated byproducts in halogenated waste containers for incineration .
Advanced: How can computational modeling predict biological interactions of this compound?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) simulates binding to target proteins. For bromoacetyl derivatives, electrostatic potential maps identify nucleophilic attack sites (e.g., cysteine residues in enzymes). MD simulations (100 ns+) assess binding stability, validated by in vitro assays (e.g., IC measurements for enzyme inhibition) .
Basic: What are the solubility properties in common lab solvents?
Methodological Answer:
Bromoacetyl amides are typically soluble in dichloromethane, chloroform, and DMSO but poorly soluble in water. For example, structurally similar (2E)-N-(4-bromophenyl)-3-ethoxy-2-propenamide dissolves readily in ether and DCM . Solubility tests via saturation concentration measurements guide solvent selection for reactions .
Advanced: How to resolve contradictions in reported synthetic yields for brominated amides?
Methodological Answer:
Contradictions arise from varying reaction scales or purification methods. For example, small-scale syntheses (<1 g) report higher yields (80–90%) due to efficient mixing, while scaling up reduces yields (50–60%) due to heat transfer inefficiencies . Design of Experiments (DoE) optimizes parameters (e.g., reagent stoichiometry, temperature) for reproducibility .
Basic: What are the key functional groups influencing reactivity?
Methodological Answer:
- Bromoacetyl Group : Acts as an electrophile in nucleophilic substitutions (e.g., with amines or thiols) .
- Aromatic Amine : Participates in hydrogen bonding, affecting crystallinity and solubility .
- Methylbutanamide Chain : Enhances lipophilicity, influencing membrane permeability in biological studies .
Advanced: How can crystallography guide the design of derivatives with improved properties?
Methodological Answer:
Crystal packing analysis identifies intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that stabilize the lattice. Modifying substituents (e.g., replacing bromine with chlorine) alters packing efficiency and solubility. For example, replacing a bromine in N-(4-bromophenyl)acetamide with a methoxy group increases aqueous solubility by disrupting hydrophobic interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
